molecular formula C10H10N2O B2643936 5-(m-Tolyl)oxazol-2-amine CAS No. 1260742-10-6

5-(m-Tolyl)oxazol-2-amine

Cat. No.: B2643936
CAS No.: 1260742-10-6
M. Wt: 174.203
InChI Key: NSWDKHCHQONPPI-UHFFFAOYSA-N
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Description

5-(m-Tolyl)oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom The presence of the m-tolyl group (a methyl-substituted phenyl ring) at the 5-position of the oxazole ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(m-Tolyl)oxazol-2-amine typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents such as Deoxo-Fluor® at room temperature, followed by oxidative aromatization using commercial manganese dioxide . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a quaternary ammonium hydroxide ion exchange resin .

Industrial Production Methods:

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and minimizes the risk of side reactions. The process typically involves the use of stable reagents and catalysts to achieve efficient cyclodehydration and oxidation steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products:

    Oxidized Derivatives: Products formed from oxidation reactions.

    Substituted Oxazoles: Products formed from electrophilic and nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry:

5-(m-Tolyl)oxazol-2-amine is used as an intermediate in the synthesis of more complex heterocyclic compounds

Biology:

In biological research, this compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .

Medicine:

The compound is explored for its potential therapeutic applications, including its use as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows for the design of molecules with specific biological activities.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Oxazole: The parent compound of the oxazole family, which lacks the m-tolyl group.

    Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.

    Thiazole: A similar five-membered ring compound with a sulfur atom instead of oxygen.

Uniqueness:

5-(m-Tolyl)oxazol-2-amine is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3-methylphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWDKHCHQONPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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